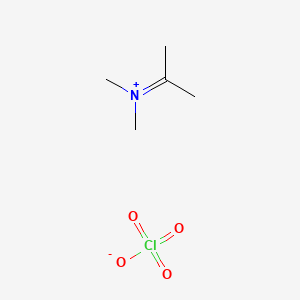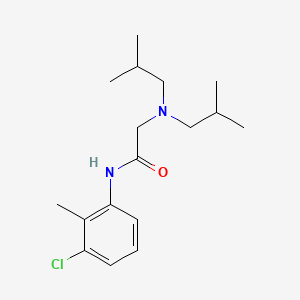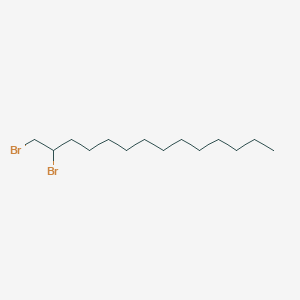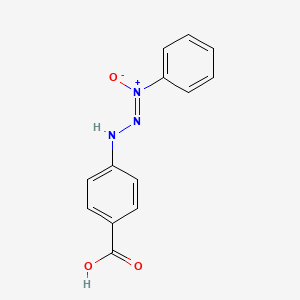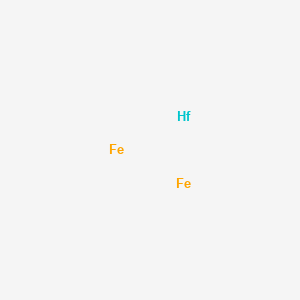
Hafnium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium-iron compounds are a class of intermetallic compounds that combine the unique properties of hafnium and iron. Hafnium, represented by the symbol Hf, is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons. Iron, represented by the symbol Fe, is a well-known metal with significant applications in construction, manufacturing, and various industrial processes. When combined, hafnium and iron form compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hafnium-iron compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of hafnium and iron powders at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1200°C to 1500°C, allowing the elements to diffuse and form intermetallic compounds such as HfFe2 and Hf2Fe.
Industrial Production Methods
In industrial settings, hafnium-iron compounds are often produced using arc melting or induction melting techniques. These methods involve melting a mixture of hafnium and iron in a controlled environment, followed by rapid cooling to form the desired intermetallic phases. The resulting ingots are then subjected to further processing, such as annealing and mechanical working, to achieve the desired microstructure and properties.
Análisis De Reacciones Químicas
Types of Reactions
Hafnium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of hafnium and iron, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Hafnium-iron compounds can be oxidized in the presence of oxygen or air at elevated temperatures. The oxidation process typically forms hafnium oxide (HfO2) and iron oxide (Fe2O3).
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert oxides back to their metallic forms.
Substitution: Substitution reactions can occur when hafnium-iron compounds react with halogens, forming halides such as hafnium tetrachloride (HfCl4) and iron chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include hafnium oxide, iron oxide, hafnium halides, and iron halides. These products have various applications in catalysis, electronics, and materials science.
Aplicaciones Científicas De Investigación
Hafnium-iron compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Hafnium-iron compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Research is being conducted on the potential use of hafnium-iron compounds in biomedical applications, such as drug delivery and imaging.
Medicine: Hafnium-iron compounds are being explored for their potential use in radiation therapy due to their high neutron absorption cross-section.
Industry: These compounds are used in the production of high-temperature alloys, coatings, and electronic components. Their high melting points and corrosion resistance make them suitable for use in extreme environments.
Mecanismo De Acción
The mechanism of action of hafnium-iron compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In radiation therapy, hafnium-iron compounds absorb neutrons and release energy, which can be used to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific compound and application.
Comparación Con Compuestos Similares
Hafnium-iron compounds can be compared with other intermetallic compounds, such as those formed with zirconium, titanium, and niobium. Some similar compounds include:
Zirconium-iron (ZrFe2): Similar to hafnium-iron, zirconium-iron compounds exhibit high melting points and corrosion resistance. hafnium-iron compounds have a higher neutron absorption cross-section, making them more suitable for nuclear applications.
Titanium-iron (TiFe2): Titanium-iron compounds are known for their lightweight and high strength. While hafnium-iron compounds are heavier, they offer better thermal stability and resistance to oxidation.
Niobium-iron (NbFe2): Niobium-iron compounds have excellent superconducting properties, whereas hafnium-iron compounds are more commonly used in high-temperature and high-stress environments.
Propiedades
Número CAS |
12023-12-0 |
|---|---|
Fórmula molecular |
Fe2Hf |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
hafnium;iron |
InChI |
InChI=1S/2Fe.Hf |
Clave InChI |
HGWOBERUERISLJ-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
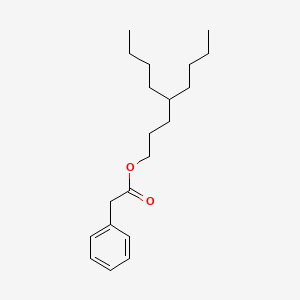
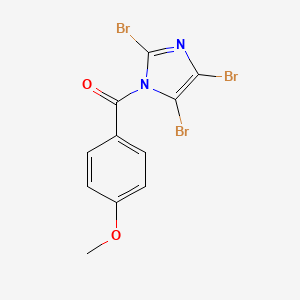
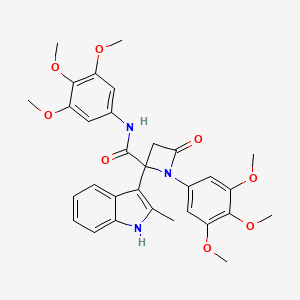
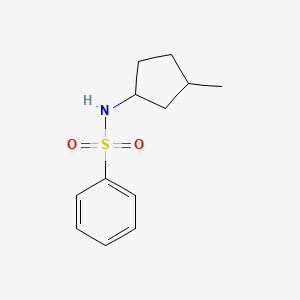

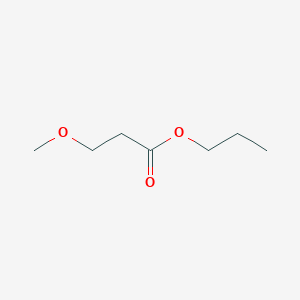
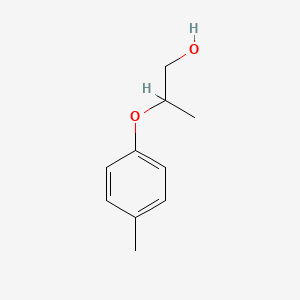
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
